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Compound of Interest

3-Cyano-2,6-dihydroxy-5-
Compound Name:
fluoropyridine

Cat. No.: B056694

An In-depth Technical Guide to the Spectroscopic Data of 3-Cyano-2,6-dihydroxy-5-
fluoropyridine

This guide provides a comprehensive analysis of the spectroscopic properties of 3-Cyano-2,6-
dihydroxy-5-fluoropyridine (CAS No. 113237-18-6).[1] Intended for researchers, chemists,
and drug development professionals, this document synthesizes theoretical principles with
practical, field-proven insights for the structural elucidation of this fluorinated pyridine
derivative. We will explore the compound's unique spectroscopic fingerprint through Nuclear
Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible
(UV-Vis) spectroscopy.

Foundational Concepts: Structure and Tautomerism

Before delving into instrumental analysis, it is critical to understand the molecular structure of 3-
Cyano-2,6-dihydroxy-5-fluoropyridine. Its molecular formula is CeHsFN202, with a molecular
weight of approximately 154.10 g/mol .[1][2][3]

A pivotal characteristic of 2,6-dihydroxypyridines is their existence in tautomeric forms.[4][5][6]
The molecule can exist in a di-hydroxy pyridine form or, more favorably, in a hydroxy-pyridone
form. Spectroscopic evidence and theoretical studies on analogous compounds confirm that
the pyridone form is predominant in both solid and solution states, a phenomenon driven by
greater resonance stabilization and favorable hydrogen bonding.[6][7] The IUPAC name, 5-
fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile, reflects the prevalence of this more stable
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tautomer.[2][3] This equilibrium is the cornerstone of interpreting the spectroscopic data that
follows.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an
organic molecule. For this compound, a multi-nuclear approach (*H, 13C, 1°F) is essential.

Expertise & Causality: Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-ds) is recommended
over chloroform (CDCIs) for two primary reasons:

o Solubility: The polar nature of the hydroxy-pyridone tautomer suggests better solubility in
DMSO.

o Proton Exchange: DMSO-ds allows for the observation of exchangeable protons (N-H and O-
H), which appear as broad signals. In contrast, these protons often exchange too rapidly or
are not observed in other solvents.

Experimental Protocol: NMR Data Acquisition

e Sample Preparation: Dissolve ~5-10 mg of 3-Cyano-2,6-dihydroxy-5-fluoropyridine in 0.6
mL of DMSO-ds. Add a trace amount of tetramethylsilane (TMS) as an internal reference (0
ppm).

» Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

e 1H NMR: Acquire data with a standard pulse sequence. Key parameters include a 30° pulse
angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans for a good signal-
to-noise ratio.

e 13C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay
(5 seconds) and a larger number of scans (>1024) are necessary due to the low natural
abundance of 13C.
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e 19F NMR: Acquire a proton-decoupled °F spectrum. A common external reference is CFCls
(trichlorofluoromethane) at O ppm.[8] Fluorine is a highly sensitive nucleus, so fewer scans
are typically required.[9][10]

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
all spectra. Integrate the *H NMR signals and reference the chemical shifts to TMS.

Predicted NMR Data & Interpretation

While a complete experimental dataset for this specific molecule is not publicly available, we
can predict the spectra with high confidence based on the predominant tautomer and data from
analogous structures.

IH NMR Lo ) )
. 4 (ppm) Multiplicity Coupling (J) Assignment
(Predicted)
Exchangeable
11.0-13.0 Broad s - N-H, O-H
Protons
Aromatic Proton 8.0-85 Doublet (d) ~3-4 Hz (3JHF) H-4
13C NMR Lo ) )
. 4 (ppm) Multiplicity Coupling (J) Assignment
(Predicted)
Carbonyl 160 - 165 Doublet (d) ~3-5Hz (3JCF) C-2 (C=0)
Fluorinated ~230-250 Hz
145 - 155 Doublet (d) C-5
Carbon (XJCF)
Hydroxylated )
140 - 150 Singlet (s) - C-6
Carbon
Cyano Carbon 115-120 Singlet (s) - -CN
, ~20-25 Hz
Aromatic Carbon 110 - 115 Doublet (d) C-4
(3JCF)
Cyano-bearing
95 - 105 Doublet (d) ~5-10 Hz (3JCF) C-3

Carbon
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YF NMR Lo . .
) o (ppm) Multiplicity Coupling (J) Assignment
(Predicted)
Aromatic
] -120 to -140 Doublet (d) ~3-4 Hz (3JHF) C5-F
Fluorine

In-depth Analysis:

e 1H NMR: The two acidic protons (N-H and O-H) are expected to be significantly downfield
and broad due to hydrogen bonding and chemical exchange. The sole aromatic proton at the
C-4 position will appear as a doublet due to coupling with the adjacent fluorine atom (3JHF).
Its downfield shift is caused by the deshielding effects of the adjacent fluorine and the
pyridone ring system.

13C NMR: The most notable feature is the large one-bond coupling constant (XJCF) for C-5, a
hallmark of a fluorine atom directly attached to a carbon.[11] Smaller two- and three-bond C-
F couplings will be observable on C-4, C-3, and C-2, providing definitive structural
confirmation. The chemical shifts are assigned based on the electron-withdrawing/donating
effects of the substituents (F, OH, CN, C=0).

19F NMR: Fluorine NMR provides a wide chemical shift range, making it highly sensitive to
the electronic environment.[9][10] The signal for the fluorine atom on the pyridine ring is
expected in the typical aromatic region for fluoropyridines.[8][12] The observed doublet
splitting confirms the presence of the adjacent proton at C-4.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule,
providing a rapid and effective method for structural confirmation.

Experimental Protocol: IR Data Acquisition

e Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid
samples as it requires minimal sample preparation. Alternatively, a KBr pellet can be
prepared.
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o Sample Preparation (ATR): Place a small amount of the solid powder directly onto the ATR
crystal. Ensure firm contact using the pressure clamp.

o Data Acquisition: Record the spectrum, typically from 4000 cm~! to 400 cm~1. Co-add at
least 16 scans to improve the signal-to-noise ratio.

e Background Correction: Run a background spectrum of the clean, empty ATR crystal before
analyzing the sample. The instrument software will automatically subtract this from the
sample spectrum.

Predicted IR Data & Interpretation

Wavenumber . ] . .
Intensity Vibration Type Functional Group
(cm™)
Amide & Phenolic
3200 - 2800 Broad, Strong N-H and O-H Stretch
Hydroxyl
2230 - 2210 Sharp, Strong C=N Stretch Nitrile
1680 - 1650 Strong C=0 Stretch Pyridone Carbonyl
1620 - 1550 Medium-Strong C=C and C=N Stretch  Aromatic Ring
1250 - 1150 Strong C-F Stretch Aryl-Fluoride

In-depth Analysis:

o The presence of a strong carbonyl (C=0) absorption around 1660 cm~! and the absence of
a strong, isolated O-H stretch around 3600 cm~1! is compelling evidence for the
predominance of the hydroxy-pyridone tautomer.[13]

e Asharp, intense peak around 2215 cm~1 is a definitive indicator of the cyano (C=N) group.
[13]

e The very broad absorption in the 3200-2800 cm~1 region is characteristic of extensive
intermolecular hydrogen bonding involving the N-H and O-H groups, which is expected in the
solid state of the pyridone tautomer.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule, as well as structural insights through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

e Technique Selection: High-Resolution Mass Spectrometry (HRMS) with a soft ionization
technique like Electrospray lonization (ESI) is ideal. ESI is well-suited for polar molecules
and minimizes fragmentation, ensuring a strong molecular ion peak.

o Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable
solvent such as methanol or acetonitrile.

» Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both
positive and negative ion modes to determine which provides a better signal for the
molecular ion.

o Positive Mode: Expect to see the protonated molecule [M+H]*.
o Negative Mode: Expect to see the deprotonated molecule [M-H]~.

e Analysis: Determine the exact mass of the molecular ion and use the instrument's software
to calculate the elemental composition. The high mass accuracy of HRMS should
unambiguously confirm the formula CsHsFN20:.

ELeﬂmie_d_MS_DaIa_&_IMQmLeIatlon

m/z (Calculated) Mode Interpretation
[M]+ 154.0179 El Molecular lon
[M+H]*+ 155.0257 ESI (+) Protonated Molecule
Deprotonated
[M-H]- 153.0101 ESI (-)
Molecule

In-depth Analysis: The primary goal of HRMS is to confirm the elemental formula. The
calculated exact mass for CeHsFN202 is 154.01785550 Da.[2] An experimentally determined
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mass within a few parts per million (ppm) of this value provides unequivocal confirmation of the
molecular formula. Further analysis via tandem MS (MS/MS) could reveal fragmentation
patterns, such as the loss of CO or HCN, which would further support the proposed structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated
system.

Experimental Protocol: UV-Vis Data Acquisition

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol or acetonitrile). A concentration in the micromolar (10~> to 10~¢ M) range is
typical.

e Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a
reference/blank) and the other with the sample solution. Scan the absorbance from
approximately 200 nm to 400 nm.

e Analysis: Identify the wavelength(s) of maximum absorbance (Amax).

Predicted UV-Vis Data & Interpretation

Substituted pyridines and pyridones exhibit characteristic absorption bands corresponding to 1t
- Ti* and n — TT* electronic transitions.[14][15] For 3-Cyano-2,6-dihydroxy-5-fluoropyridine,
absorption maxima are expected in the 280-340 nm range, which is typical for extended
conjugated pyridone systems. The exact Amax is solvent-dependent, as solvent polarity can
stabilize the ground or excited state differently, affecting the energy of the electronic transition.
[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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